5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 101007-44-7
VCID: VC5769988
InChI: InChI=1S/C11H13N3OS/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14)
SMILES: COC1=CC=C(C=C1)CCC2=NN=C(S2)N
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine

CAS No.: 101007-44-7

Cat. No.: VC5769988

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine - 101007-44-7

Specification

CAS No. 101007-44-7
Molecular Formula C11H13N3OS
Molecular Weight 235.31
IUPAC Name 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3OS/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14)
Standard InChI Key QZQIMNWRMRDXMM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC2=NN=C(S2)N

Introduction

Chemical Structure and Nomenclature

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine (IUPAC name: 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine) features a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-methoxyphenethyl group at position 5. The methoxyphenethyl moiety introduces both electron-donating effects via the methoxy group and enhanced lipophilicity due to the phenethyl chain, which may influence its pharmacokinetic and pharmacodynamic profiles .

Synthetic Methodologies

Conventional Acid-Catalyzed Cyclization

The synthesis of 2-amino-1,3,4-thiadiazoles typically involves cyclocondensation of carboxylic acids with thiosemicarbazide under acidic conditions. For example, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is synthesized by refluxing 4-methoxybenzoic acid with thiosemicarbazide in ethanol using concentrated sulfuric acid as a catalyst . Adapting this method for 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine would require substituting 4-methoxyphenethylacetic acid as the starting carboxylic acid. Key steps include:

  • Acid activation: The carboxylic acid reacts with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to form an acyl chloride intermediate .

  • Cyclocondensation: The acyl chloride reacts with thiosemicarbazide in a polar solvent (e.g., DMF or ethanol) under reflux to form the thiadiazole ring .

  • Work-up: Basification with sodium carbonate or potassium hydroxide precipitates the product, which is purified via recrystallization .

Reaction Conditions and Yields

MethodCatalystTemp (°C)Time (h)Yield (%)
H₂SO₄ (conventional)H₂SO₄80–90474
POCl₃ (microwave)POCl₃80–900.582
SOCl₂ (solvent-free)SOCl₂70468

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, a mixture of 4-methoxybenzoic acid, thiosemicarbazide, and POCl₃ irradiated at 480 W for 5 minutes yields 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine in 82% yield . This method could be adapted for the phenethyl variant by using 4-methoxyphenethylacetic acid and optimizing irradiation parameters.

Solvent-Free and Green Chemistry Approaches

Grinding 4-methoxybenzoic acid with thiosemicarbazide and a catalytic amount of H₂SO₄ for 1.5 hours followed by 4 hours of standing yields the thiadiazole product in 70% yield . Such solvent-free methods align with green chemistry principles and could be applicable to the phenethyl derivative.

While explicit data for 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine are unavailable, its phenyl analog, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1014-25-1), offers a reference:

  • Molecular formula: C₉H₉N₃OS

  • Melting point: 185–187°C

  • Density: 1.320 g/cm³

  • pKa: 3.37

The phenethyl group is expected to increase molecular weight (C₁₁H₁₃N₃OS) and lipophilicity, potentially altering solubility and melting point.

Spectroscopic Data (Inferred)

  • ¹H-NMR:

    • δ 7.11 (2H, s, aromatic H), δ 3.96 (3H, s, OCH₃), δ 2.87–2.90 (4H, m, CH₂CH₂) .

  • IR:

    • 3406 cm⁻¹ (N–H stretch), 1525 cm⁻¹ (C–N), 1053 cm⁻¹ (C–O) .

  • MS:

    • Molecular ion peak at m/z 237 (M⁺) .

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